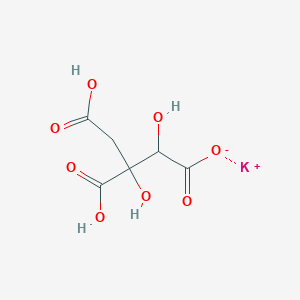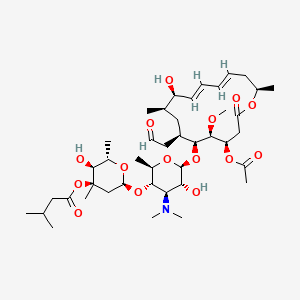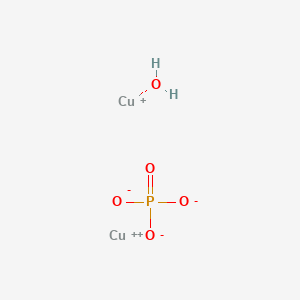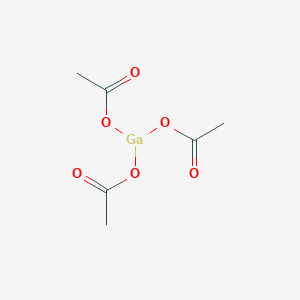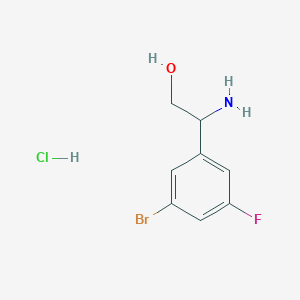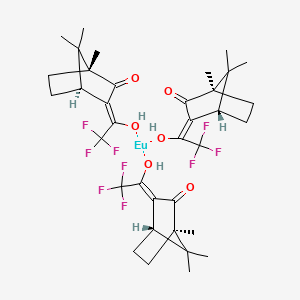
(+)-Eu(tfc)3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Eu(tfc)3, also known as tris(3-trifluoroacetylcamphorato)europium(III), is a coordination compound of europium. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound consists of a europium ion coordinated with three trifluoroacetylcamphorate ligands, which contribute to its stability and luminescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Eu(tfc)3 typically involves the reaction of europium chloride with 3-trifluoroacetylcamphor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction conditions include:
Temperature: Room temperature to reflux conditions
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
The reaction proceeds as follows:
EuCl3+3C10H13F3O2→Eu(C10H13F3O2)3+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(+)-Eu(tfc)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(IV) complexes.
Reduction: Reduction reactions can convert europium(III) to europium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylcamphorate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Various ligands such as phosphines or amines
Major Products Formed
Oxidation: Europium(IV) complexes
Reduction: Europium(II) complexes
Substitution: New europium complexes with different ligands
科学研究应用
(+)-Eu(tfc)3 has a wide range of applications in scientific research, including:
Chemistry: Used as a luminescent probe in various chemical analyses and reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the development of luminescent materials and devices, such as light-emitting diodes (LEDs) and display technologies.
作用机制
The luminescent properties of (+)-Eu(tfc)3 are primarily due to the europium ion’s ability to absorb and emit light. The trifluoroacetylcamphorate ligands enhance the europium ion’s luminescence by transferring energy to the europium ion through a process known as ligand-to-metal charge transfer (LMCT). This process involves the excitation of the ligand, followed by energy transfer to the europium ion, resulting in the emission of light.
相似化合物的比较
(+)-Eu(tfc)3 can be compared with other europium complexes such as:
- Tris(dipivaloylmethanato)europium(III)
- Tris(thenoyltrifluoroacetonato)europium(III)
- Tris(acetylacetonato)europium(III)
These compounds also exhibit luminescent properties but differ in their ligand structures and luminescence efficiency. This compound is unique due to its trifluoroacetylcamphorate ligands, which provide enhanced stability and luminescence compared to other europium complexes.
属性
分子式 |
C36H45EuF9O6 |
|---|---|
分子量 |
896.7 g/mol |
IUPAC 名称 |
europium;(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
InChI 键 |
YXJPWWGLCOPUGI-KDMOJBFPSA-N |
手性 SMILES |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Eu] |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Eu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


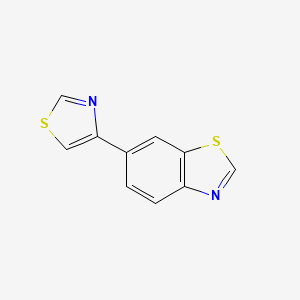

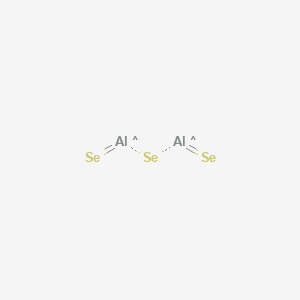
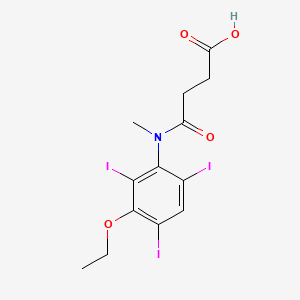
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)

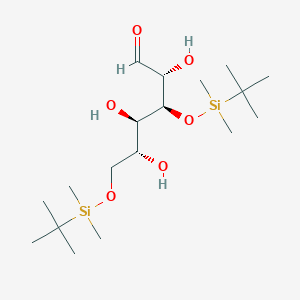
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
